molecular formula C14H13ClN2O2 B2503024 1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea CAS No. 861212-25-1

1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea

Cat. No.: B2503024
CAS No.: 861212-25-1
M. Wt: 276.72
InChI Key: YHDGWXGKUXKTDD-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan ring, the chlorophenyl group, and the urea group. The furan ring is a five-membered ring with an oxygen atom, and the chlorophenyl group consists of a benzene ring with a chlorine atom attached .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The furan ring, for example, is aromatic and can undergo electrophilic aromatic substitution reactions. The urea group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have explored the synthesis and potential biological activities of compounds structurally similar to 1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea. For instance, novel synthesis methods for anti-inflammatory agents involving complex urea derivatives highlight innovative approaches to creating pharmaceuticals with potential anti-inflammatory properties (Urban et al., 2003). Similarly, microwave-assisted synthesis techniques have been used to produce pyrazoline and pyridinyl methanone derivatives, showing significant anti-inflammatory and antibacterial activities, indicating the versatility of urea derivatives in medicinal chemistry (Ravula et al., 2016).

Corrosion Inhibition

Research into the corrosion behavior of mild steel in acidic solutions has identified organic compounds, including those related to this compound, as effective corrosion inhibitors. These studies reveal the compounds' ability to form protective layers on metal surfaces, significantly enhancing corrosion resistance (Bahrami & Hosseini, 2012).

Computational and Material Sciences

The electro-optic properties of chalcone derivatives, including molecules structurally related to the subject compound, have been computationally analyzed, revealing promising applications in nonlinear optics and optoelectronic device fabrication. These studies focus on electronic, optical, and nonlinear optical properties, indicating the potential of such compounds in advanced material sciences (Shkir et al., 2018).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, derivatives of this compound have been explored for their roles in understanding the mechanisms of furan ring cleavage in metabolic processes. These insights contribute to the development of safer and more environmentally benign compounds for various applications, including as hypolipidemic agents (Kobayashi et al., 1987).

Future Directions

Further studies could be conducted to synthesize this compound and investigate its physical and chemical properties, reactivity, and potential biological activities. These studies could provide valuable information for the development of new materials or pharmaceuticals .

Mechanism of Action

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-12-5-3-11(4-6-12)10-17-14(18)16-8-7-13-2-1-9-19-13/h1-9H,10H2,(H2,16,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDGWXGKUXKTDD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CNC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/NC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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